molecular formula C10H9N3S B12317365 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile

2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B12317365
M. Wt: 203.27 g/mol
InChI Key: XYJJQQNZFQXNNI-UHFFFAOYSA-N
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Description

2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound that features a pyrrole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.

Scientific Research Applications

2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile apart is its unique combination of pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-[4-(1-methylpyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C10H9N3S/c1-13-5-3-8(6-13)9-7-14-10(12-9)2-4-11/h3,5-7H,2H2,1H3

InChI Key

XYJJQQNZFQXNNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2=CSC(=N2)CC#N

Origin of Product

United States

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